
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves several synthetic routes. One common method includes the reaction of cyclopropylcarbonyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, aiding in drug discovery and development.
Biology: The compound is utilized in biological studies to investigate its effects on different biological pathways and molecular targets.
Industry: It serves as an intermediate in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone can be compared with other similar compounds such as:
(S)-3-aminopyrrolidine: A precursor in the synthesis of this compound.
Cyclopropylcarbonyl chloride: Another precursor used in the synthesis of the compound.
(S)-3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride: A closely related compound with similar properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1 |
Clave InChI |
QTYGXDUXIZLHGI-ZETCQYMHSA-N |
SMILES isomérico |
C1CN(C[C@H]1N)C(=O)C2CC2 |
SMILES canónico |
C1CC1C(=O)N2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


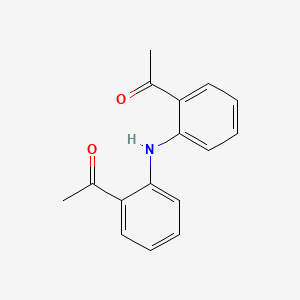

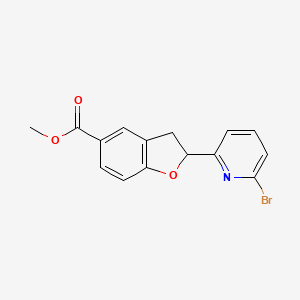
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
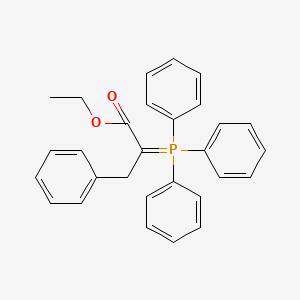

![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
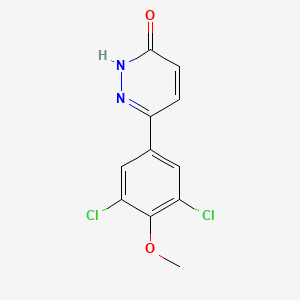

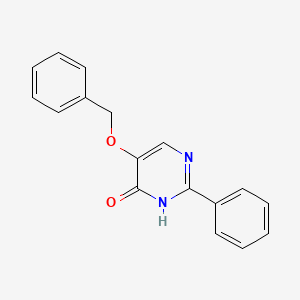


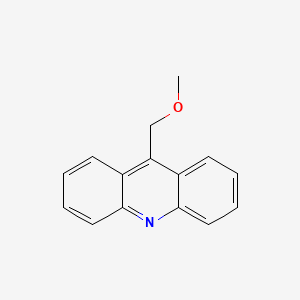
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
